

discovery and history of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-indole-7-carboxylic acid

Cat. No.: B067419

[Get Quote](#)

An In-depth Technical Guide to **1-methyl-1H-indole-7-carboxylic acid**: Discovery and History

Introduction

1-methyl-1H-indole-7-carboxylic acid is a heterocyclic compound belonging to the indole family. While the indole scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals, specific information regarding the discovery and detailed history of the 1-methyl-7-carboxylic acid isomer is limited in publicly available scientific literature. This guide provides a comprehensive overview of the available information, focusing on its synthesis, chemical properties, and the historical context of related indole chemistry.

Historical Context and Discovery

The direct history of the discovery of **1-methyl-1H-indole-7-carboxylic acid** is not well-documented in scientific literature. Its existence is confirmed through its availability from chemical suppliers and its mention as an intermediate in patent literature. The broader history of indole synthesis, however, is rich and provides a context for how this compound and its precursors could have been first synthesized.

The foundational method for indole synthesis, the Fischer indole synthesis, was discovered by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from a phenylhydrazine and an aldehyde or ketone. Another classical method, the Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix

Klingemann in 1887, is used to synthesize hydrazones from β -keto-acids or esters and aryl diazonium salts, which can then be used in the Fischer indole synthesis to produce indole-2-carboxylic acids. These classical methods laid the groundwork for the synthesis of a vast array of substituted indoles.

While the first specific synthesis of **1-methyl-1H-indole-7-carboxylic acid** is not explicitly recorded, its synthesis is logically derived from its methyl ester, which has been documented in patent literature.

Synthesis of 1-methyl-1H-indole-7-carboxylic acid

The most direct documented synthetic route to **1-methyl-1H-indole-7-carboxylic acid** proceeds through a two-step process starting from the commercially available Methyl 1H-indole-7-carboxylate. This process involves the N-methylation of the indole nitrogen followed by the hydrolysis of the methyl ester.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

This procedure is adapted from the methodology described in U.S. Patent US9150556B2.

- Materials:
 - Methyl 1H-indole-7-carboxylate
 - Sodium hydride (NaH)
 - Methyl iodide (CH_3I)
 - N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Saturated sodium bicarbonate solution
- Procedure:

- Dissolve Methyl 1H-indole-7-carboxylate in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Carefully add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise to the stirred solution.
- Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the indole.
- Slowly add methyl iodide to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench any unreacted reagents.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 1-methyl-1H-indole-7-carboxylate.
- The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to **1-methyl-1H-indole-7-carboxylic acid**

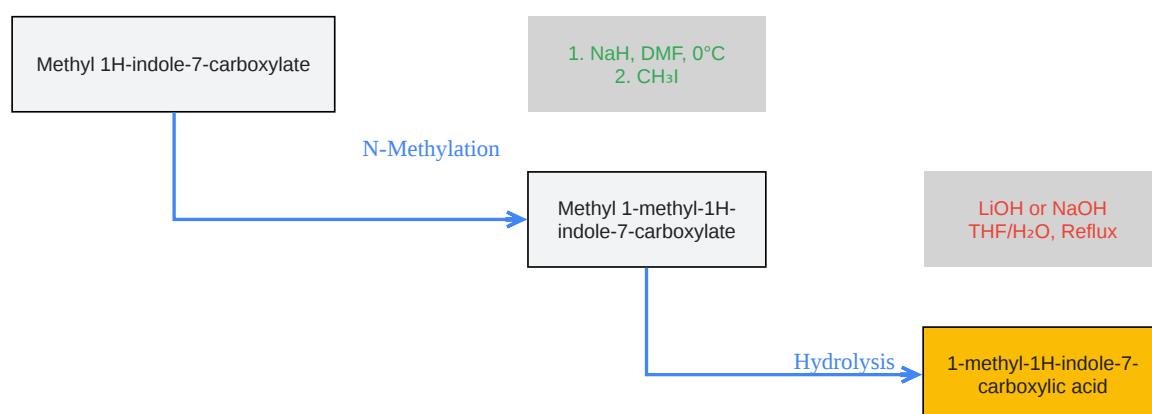
This is a standard ester hydrolysis procedure.

- Materials:

- Methyl 1-methyl-1H-indole-7-carboxylate
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF) or Methanol
- Water

- Hydrochloric acid (HCl)
- Procedure:
 - Dissolve the Methyl 1-methyl-1H-indole-7-carboxylate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
 - Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.
 - Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
 - Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid.
 - The carboxylic acid product will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **1-methyl-1H-indole-7-carboxylic acid**.

Data Presentation


Table 1: Physicochemical Properties of **1-methyl-1H-indole-7-carboxylic acid** and its Methyl Ester

Property	1-methyl-1H-indole-7-carboxylic acid	Methyl 1-methyl-1H-indole-7-carboxylate
Molecular Formula	C ₁₀ H ₉ NO ₂	C ₁₁ H ₁₁ NO ₂
Molecular Weight	175.18 g/mol	189.21 g/mol
Appearance	Solid	Solid
CAS Number	167479-16-5	207662-83-5 (example from patent)
Canonical SMILES	CN1C=CC2=CC=CC(C1=2)C(=O)O	CN1C=CC2=CC=CC(C1=2)C(=O)OC
InChI Key	DWKIPLIDZYRILV-UHFFFAOYSA-N	Not readily available

Note: Some properties like melting point and boiling point are not consistently reported across all sources.

Mandatory Visualization

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [discovery and history of 1-methyl-1H-indole-7-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067419#discovery-and-history-of-1-methyl-1h-indole-7-carboxylic-acid\]](https://www.benchchem.com/product/b067419#discovery-and-history-of-1-methyl-1h-indole-7-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com